5-Fluoro-adb, (R)-
Description
Overview of Contemporary Synthetic Cannabinoid Research
Synthetic cannabinoid receptor agonists (SCRAs), commonly known as synthetic cannabinoids, represent a large and structurally diverse class of new psychoactive substances (NPS). europa.eunih.gov These substances are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by binding to and activating the cannabinoid receptors, primarily CB1 and CB2, in the body. europa.eunih.gov Initially developed for research purposes to explore the endocannabinoid system, synthetic cannabinoids have since become a significant subject of study within forensic and clinical toxicology due to their widespread recreational use and association with public health issues. mdpi.comlongdom.orgscitechnol.com
Contemporary research on synthetic cannabinoids is multifaceted, focusing on several key areas. A major thrust of this research involves the continuous identification and characterization of new compounds as they emerge on the illicit market. nih.gov The chemical structures of these substances are constantly evolving, in part to circumvent legislative controls, leading to successive "generations" of synthetic cannabinoids. nih.gov This dynamic nature presents a significant challenge for analytical laboratories, requiring the constant development and validation of new detection methods. scitechnol.com
Another critical area of research is the pharmacological and toxicological profiling of these novel compounds. mdpi.com Unlike THC, which is a partial agonist at the CB1 receptor, many synthetic cannabinoids are potent, full agonists, which can lead to more intense and unpredictable effects. nih.gov Researchers are investigating the binding affinities and functional activities of these substances at cannabinoid receptors to understand their potency and potential for causing adverse effects. researchgate.netresearchgate.net Furthermore, studies are exploring the metabolism of new synthetic cannabinoids to identify unique biomarkers that can be used for their detection in biological samples. nih.gov
The environmental fate and impact of synthetic cannabinoids are also emerging as a new area of concern. oup.com For instance, recent studies have begun to investigate the toxicity of compounds like 5F-ADB in aquatic organisms, highlighting the potential ecological risks posed by these substances entering the environment through wastewater. oup.com
Academic Significance of 5-Fluoro-ADB, (R)- within Novel Psychoactive Substance Studies
5-Fluoro-ADB (also known as 5F-MDMB-PINACA) is a potent indazole-3-carboxamide based synthetic cannabinoid that has garnered significant attention within the field of NPS studies. d-nb.infomdpi.com Its academic significance stems from its high potency and its frequent detection in forensic casework, including postmortem investigations and driving under the influence of drugs (DUID) cases. mdpi.comfrontiersin.org
The compound is characterized by its high affinity for the CB1 receptor, which is reported to be significantly higher than that of THC. d-nb.info This high potency is a key factor in its prominent role in studies of acute intoxications. d-nb.infofrontiersin.org The analysis of case reports and series involving 5-Fluoro-ADB provides valuable data for understanding the toxidrome associated with potent synthetic cannabinoid use.
From a chemical and analytical perspective, 5-Fluoro-ADB serves as an important subject for the development and refinement of analytical methodologies. d-nb.infofrontiersin.org Due to its thermal instability, liquid chromatography-mass spectrometry (LC-MS) based techniques are often preferred for its detection and quantification in biological and seized samples. nih.gov Furthermore, its hydrolytic instability, particularly in alkaline conditions, presents challenges for accurate quantification in biological matrices like urine and has been a subject of specific research. d-nb.info
Enantiomeric Specificity and its Research Implications for 5-Fluoro-ADB, (R)-
A crucial aspect of the research on 5-Fluoro-ADB and other synthetic cannabinoids is the concept of enantiomeric specificity. researchgate.net The presence of a chiral center in the molecule, typically in the amino acid moiety, means that it can exist as two non-superimposable mirror images, or enantiomers (the (R)- and (S)-enantiomers). researchgate.netnih.gov
Research has demonstrated that the biological activity of synthetic cannabinoids can differ significantly between enantiomers. researchgate.netfrontiersin.org In many cases, the (S)-enantiomer exhibits greater potency at the CB1 receptor compared to the (R)-enantiomer. researchgate.netfrontiersin.org The S/R potency ratio can vary considerably between different synthetic cannabinoids. researchgate.net For example, in a study of four indazole-3-carboxamide SCRAs, the (S)-enantiomers were consistently more potent at the CB1 receptor. frontiersin.org For 5F-MDMB-PINACA (5F-ADB), the (S)-enantiomer was found to be approximately 70 times more potent than the (R)-enantiomer. frontiersin.org
This enantiomeric specificity has significant research implications. Firstly, it highlights the importance of chiral analysis in forensic and research settings. researchgate.net Simply identifying the presence of 5-Fluoro-ADB without determining the enantiomeric composition may provide an incomplete picture of its potential pharmacological effects. The predominance of one enantiomer over the other in seized materials can also provide insights into the synthetic routes and precursors used in its illicit manufacture. drugsandalcohol.ie For many synthetic cannabinoids, the (S)-enantiomer is more commonly found in seized samples, likely due to the greater availability and lower cost of the corresponding (S)-amino acid precursors. drugsandalcohol.ie
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEKNGSNNAKWBL-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347698 | |
| Record name | (R)-5-Fluoro-ABD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1838134-16-9 | |
| Record name | 5-Fluoro-adb, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838134169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-5-Fluoro-ABD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-ADB, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99T2ZS2C9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Elucidation Research of 5 Fluoro Adb, R
Advanced Synthetic Methodologies for 5-Fluoro-ADB, (R)-
The synthesis of 5-Fluoro-ADB, (R)- is generally achieved through a multi-step process that involves the preparation of key intermediates followed by a final coupling reaction. The common synthetic strategy can be broken down into two primary stages: the N-alkylation of the indazole core and the subsequent amide coupling with the desired amino acid ester. diva-portal.org
A detailed synthesis route starts with methyl-1H-indazole-3-carboxylate. ecddrepository.org
N-Alkylation: The indazole core is regioselectively alkylated at the N1 position using a suitable alkyl halide, such as 1-bromo-5-fluoropentane, in the presence of a base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF). diva-portal.org This step attaches the 5-fluoropentyl tail to the indazole ring.
Saponification (Ester Hydrolysis): The methyl ester of the alkylated indazole intermediate is hydrolyzed to the corresponding carboxylic acid. ecddrepository.org This is typically achieved using a strong base like sodium hydroxide (B78521) in an aqueous methanol (B129727) solution. This creates the key precursor, 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid. ecddrepository.orgdiva-portal.org
Amide Coupling: The final step is the formation of the amide bond between the 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid and the chiral amino acid ester, methyl (R)-2-amino-3,3-dimethylbutanoate (methyl (R)-tert-leucinate). This reaction is facilitated by peptide coupling reagents. Commonly used reagent systems include 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) with triethylamine (B128534) (TEA), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride with 1-Hydroxybenzotriazole (HOBt). diva-portal.orgbiorxiv.org
The final product is then purified using techniques such as flash column chromatography to yield the pure (R)-5-Fluoro-ADB. rsc.org
Stereoselective Synthesis of (R)-5-Fluoro-ADB and its Enantiomers
5-Fluoro-ADB possesses a chiral center at the alpha-carbon of the tert-leucinate moiety, leading to the existence of two enantiomers: (R)-5-Fluoro-ADB and (S)-5-Fluoro-ADB. ecddrepository.org The biological activity of these enantiomers can differ significantly, with the (S)-enantiomers of many related synthetic cannabinoids showing greater potency at cannabinoid receptors. frontiersin.orgresearchgate.net
Stereoselective synthesis of the (R)-enantiomer is achieved by using the enantiomerically pure precursor, methyl (R)-tert-leucinate, during the amide coupling step described previously. drugsandalcohol.ie The synthesis of both (R)- and (S)-enantiomers of 5F-MDMB-PINACA (5F-ADB) for research purposes has been successfully reported, allowing for the characterization and comparison of their biological activities. frontiersin.org
In research contexts where enantiomers need to be separated or their purity confirmed, chiral chromatography is the method of choice. drugsandalcohol.ie High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as a Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] column, has been shown to be effective for separating enantiomers of synthetic cannabinoids with a terminal methyl ester group. frontiersin.orgresearchgate.netresearcher.life This technique allows for the analytical and preparative separation of the (R)- and (S)-forms, ensuring high enantiomeric purity (>99.8%) for research standards. frontiersin.org Other potential techniques for differentiating enantiomers include vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy. drugsandalcohol.ie
Spectroscopic Characterization Techniques in Research Contexts
The structural elucidation and confirmation of 5-Fluoro-ADB, (R)- in research and forensic settings rely on a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for unambiguous structure determination.
¹H-NMR: Provides information on the number and environment of protons in the molecule.
¹⁹F-NMR: This technique is particularly useful for fluorinated compounds. For 5F-ADB, the fluorine on the pentyl tail gives a characteristic signal at a chemical shift (δ) of approximately -220.2 ppm. rsc.orgresearchgate.net This signal appears as a triplet of triplets due to coupling with adjacent methylene (B1212753) protons. rsc.org
Mass Spectrometry (MS) is crucial for identification, often in combination with chromatography for separation.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which helps in determining the elemental composition. For 5F-ADB, the protonated molecule [M+H]⁺ has a calculated required mass of 378.2187 m/z, with experimental values found at 378.2193 m/z. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): Provides characteristic fragmentation patterns upon electron ionization. unibo.it
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantification. In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored. For 5F-ADB, the transition of the precursor ion m/z 378 to the product ion m/z 233 is commonly used for quantification, with other transitions serving as qualifiers. The fragment at m/z 233 corresponds to the loss of the tert-leucinate methyl ester group.
The table below summarizes key spectroscopic data for the characterization of 5-Fluoro-ADB.
| Technique | Parameter | Observed Value/Result | Reference |
|---|---|---|---|
| ¹⁹F-NMR | Chemical Shift (δ) | -220.2 ppm | rsc.orgresearchgate.net |
| HRMS (ESI+) | [M+H]⁺ (m/z) | Found: 378.2193, Required: 378.2187 | rsc.org |
| LC-MS/MS (MRM) | Quantitative Transition (m/z) | 378 → 233 |
Isomeric and Analogous Compounds: Synthetic Pathways and Structural Relations
The chemical landscape around 5-Fluoro-ADB includes various isomers and analogs, which are often synthesized to explore structure-activity relationships or emerge as new substances in illicit markets.
Isomers:
Positional Isomers: In indazole-based synthetic cannabinoids, the alkyl tail can attach to either the N1 or N2 position of the indazole ring. The synthesis of 5-Fluoro-ADB typically favors the N1 isomer, but the N2 isomer (known as 5F-ADB-PINACA isomer 2) can also be formed as a byproduct or synthesized intentionally. ecddrepository.orgfrontiersin.org Distinguishing these isomers requires careful spectroscopic analysis.
Enantiomers: As discussed, the (S)-enantiomer is the other stereoisomer of (R)-5-Fluoro-ADB. frontiersin.org
Analogs: Structural analogs are created by modifying one or more of the three main components of the molecule: the core, the tail, or the head group.
Core Analogs: The indazole core can be replaced with an indole (B1671886) core, leading to compounds like 5F-MDMB-PICA. ljmu.ac.ukresearchgate.net The synthetic pathway is similar, starting with an indole-3-carboxylic acid derivative. ljmu.ac.uk
Tail Analogs: The 5-fluoropentyl tail can be altered. For example, replacing the terminal fluorine with a different halogen or using a different length alkyl chain (e.g., a 4-fluorobutyl chain in 4F-MDMB-BINACA) creates a distinct analog. drugsandalcohol.ieresearchgate.net
Head Group Analogs: The (R)-tert-leucinate group can be substituted with other amino acid esters or amides, such as valinate (e.g., 5F-AMB) or an amide (e.g., 5F-AB-PINACA). nih.gov
Pharmacological Characterization of 5 Fluoro Adb, R
In Vitro Receptor Binding Profiles of 5-Fluoro-ADB, (R)-
The (R)-enantiomer of 5-fluoro-ADB is a synthetic cannabinoid characterized by an indazole core. ontosight.ai Its chemical structure includes a fluoropentyl chain and a methyl 3,3-dimethylbutanoate (B8739618) group. The specific spatial arrangement, or stereochemistry, of the (R)-configuration is a key factor in its potent interaction with cannabinoid receptors.
Cannabinoid Receptor (CB1 and CB2) Agonism and Potency
5-Fluoro-ADB, (R)- acts as a full and potent agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). nih.govresearchgate.net CB1 receptors are primarily located in the central and peripheral nervous systems, while CB2 receptors are mainly found in the immune system. scitechnol.com
Studies have shown that 5-fluoro-ADB is a highly potent agonist of the human CB1 receptor, with a potency that is significantly greater than that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. scitechnol.comresearchgate.net Some reports indicate it is approximately 300 times more potent than THC. scitechnol.com In fluorometric assays, 5-fluoro-ADB demonstrated the second-highest potency among the agonists studied, with a half-maximal effective concentration (EC₅₀) of 0.59 nM, which is over 290 times the potency of Δ⁹-ΤΗC (171 nM). oup.com In a β-arrestin2 recruitment assay, 5F-ADB-PINACA showed high potency at the CB1 receptor with an EC₅₀ value of 2.76 nM. ugent.be
Research has also demonstrated its significant affinity for both CB1 and CB2 receptors. nih.gov In one study, the rank order of affinity for parent compounds at the hCB1 receptor was 5F-CUMYL-PINACA = 5F-ADB = ADB > 5F-APINACA > AMB-PINACA = 5F-AMB-PINACA = 5F-AB-PINACA = AB-PINACA = APINACA. nih.gov For the hCB2 receptor, the rank order of affinity was 5F-APINACA = ADB = 5F-ADB > 5F-CUMYL-PINACA = APINACA = AB-PINACA = AMB-PINACA = 5F-AMB-PINACA = 5F-AB-PINACA. nih.gov
Table 1: Receptor Binding Affinity and Potency of 5-Fluoro-ADB, (R)- and Related Compounds
| Compound | Receptor | Affinity (Ki) | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |
|---|---|---|---|---|
| 5F-ADB-PINACA | CB1 | - | 2.76 nM | - |
| 5F-MDMB-PINACA | CB1 | - | 0.84 nM | - |
| 5F-ADB | hCB1 | Subnanomolar | Subnanomolar | High |
| 5F-ADB | hCB2 | Subnanomolar | - | High |
| Δ⁹-THC | CB1 | - | 171 nM | - |
Data compiled from multiple research sources. oup.comugent.benih.gov
Receptor Selectivity and Functional Activity Assays
While 5-fluoro-ADB binds potently to both CB1 and CB2 receptors, some studies suggest a degree of selectivity. nih.gov For instance, the selectivity index for 5F-ADBINACA (a closely related compound) was found to be 11.5, indicating a higher affinity for one receptor over the other. researchgate.net However, synthetic cannabinoids in general often show little consistent selectivity between CB1 and CB2 receptors due to the high degree of similarity in their binding sites. nih.gov
Functional activity assays, such as the [³⁵S]GTPγS binding assay, confirm that 5-fluoro-ADB and its analogs are not only potent but also efficacious agonists. nih.gov This means they not only bind to the receptors but also activate them to produce a biological response. In fact, many synthetic cannabinoids, including 5-fluoro-ADB, exhibit greater efficacy than THC in signaling assays. nih.gov Studies on human cerebral microvascular endothelial cells have shown that (R)-5-Fluoro-ADB can enhance cell proliferation and angiogenesis, processes that involve the formation of new blood vessels. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of 5-Fluoro-ADB, (R)- and its Derivatives
The pharmacological properties of synthetic cannabinoids are highly dependent on their chemical structure. Even minor modifications can lead to significant changes in receptor affinity and efficacy.
Impact of Core Structure and Side Chain Modifications on Pharmacological Profile
The pharmacological profile of 5-fluoro-ADB is also influenced by its indazole core and the tert-leucine methyl ester side chain. nih.gov
Core Structure: The type of heterocyclic core plays a crucial role in receptor affinity and potency. Studies have shown that for certain synthetic cannabinoids, an indazole core results in higher affinity and potency at CB1 compared to indole (B1671886) or 7-azaindole (B17877) cores. nih.gov
Side Chain: The amino acid side chain also significantly impacts the pharmacological profile. A clear structure-activity relationship has been observed where the bulkiness of the side chain influences CB1 affinity and potency, with a general trend of tert-butyl > iso-propyl > iso-butyl > benzyl (B1604629) > ethyl > methyl > hydrogen. nih.gov The addition of a single methyl group to the head moiety of a related compound, 5F-MMB-PICA, to form 5F-MDMB-PICA, dramatically increased both efficacy and potency. acs.org
Enzymatic Biotransformation and Metabolic Pathways of 5-Fluoro-ADB, (R)-
Once in the body, 5-fluoro-ADB undergoes extensive metabolism, primarily in the liver. researchgate.netresearchgate.net The main metabolic pathways include:
Ester Hydrolysis: The most dominant metabolic pathway is the hydrolysis of the methyl ester group by carboxylesterase enzymes to form 5-fluoro-ADB carboxylic acid (also known as 5-fluoro ADB metabolite 7). researchgate.net This metabolite is often found in higher concentrations in biological samples than the parent compound. researchgate.net
Oxidative Defluorination: The fluoropentyl chain can undergo oxidative defluorination, which is facilitated by cytochrome P450 enzymes. researchgate.net This process leads to the formation of a 5-hydroxypentyl metabolite. researchgate.net
Further Oxidation: The 5-hydroxypentyl metabolite can be further oxidized to form a carboxylic acid metabolite. researchgate.net
Hydroxylation: Monohydroxylation at various positions on the molecule is another observed metabolic pathway. researchgate.net
In Vitro Metabolic Stability and Metabolite Identification (e.g., Pooled Human Liver Microsomes)
The in vitro metabolism of 5-Fluoro-ADB, also known as 5F-MDMB-PINACA, has been investigated using pooled human liver microsomes (HLMs) to determine its metabolic fate and stability. Research demonstrates that 5-Fluoro-ADB is rapidly metabolized by liver enzymes. dntb.gov.ua One study found that after a one-hour incubation period with HLMs, less than 3.3% of the parent compound remained, and it was undetectable after three hours. nih.gov
Quantitative analysis of its metabolic stability in HLMs determined a short half-life (t½) of 3.1 minutes. dntb.gov.ua This rapid turnover is further reflected in its high intrinsic and hepatic clearance values. The intrinsic clearance (CLint) was calculated to be 256.2 mL min⁻¹ kg⁻¹, with a predicted human in vivo hepatic clearance (CLH) of 18.6 mL min⁻¹ kg⁻¹. dntb.gov.ua The hepatic extraction ratio (ER) was determined to be 0.93, indicating that a very high percentage of the compound is cleared by the liver during its first pass. dntb.gov.ua
Metabolic Stability of 5-Fluoro-ADB in Pooled Human Liver Microsomes (pHLM)
| Parameter | Value | Reference |
|---|---|---|
| Half-life (t½) | 3.1 min | dntb.gov.ua |
| Intrinsic Clearance (CLint) | 256.2 mL min⁻¹ kg⁻¹ | dntb.gov.ua |
| Hepatic Clearance (CLH) | 18.6 mL min⁻¹ kg⁻¹ | dntb.gov.ua |
| Extraction Ratio (ER) | 0.93 | dntb.gov.ua |
Incubation studies with HLMs have successfully identified numerous metabolites. One comprehensive study identified 20 different metabolites, while another reported seven. dntb.gov.uanih.gov The primary transformation pathway observed is ester hydrolysis, leading to the formation of 5-Fluoro-ADB carboxylic acid, which is often a major metabolite found in biological samples. nih.govresearchgate.net Other significant reactions include oxidative defluorination of the fluoropentyl chain, monohydroxylation on the pentyl chain or the indazole ring system, and N-dealkylation. dntb.gov.uanih.gov
Key In Vitro Metabolites of 5-Fluoro-ADB Identified in Human Liver Microsomes
| Metabolite | Metabolic Pathway | Reference |
|---|---|---|
| 5-Fluoro-ADB ester hydrolysis metabolite (M5) | Ester Hydrolysis | dntb.gov.ua |
| Oxidative defluorination metabolite (M1) | Oxidative Defluorination | dntb.gov.ua |
| Carboxypentyl metabolite (M2) | Oxidative Defluorination followed by Oxidation | dntb.gov.ua |
| Monohydroxypentyl-5F-ADB (M3.1/M3.2) | Monohydroxylation of fluoropentyl chain | dntb.gov.ua |
| Monohydroxyindazole-5F-ADB (M4) | Monohydroxylation of indazole ring | dntb.gov.ua |
| Ester hydrolysis with oxidative defluorination (M6) | Ester Hydrolysis, Oxidative Defluorination | dntb.gov.ua |
Phase I and Phase II Metabolic Transformations in Preclinical Research Models
The metabolism of 5-Fluoro-ADB involves extensive Phase I and subsequent Phase II transformations, which have been characterized in various research models. nih.govnih.gov
Phase I Metabolism: The primary Phase I metabolic reactions are consistent with findings from in vitro HLM studies and involve structural modifications to the parent molecule. These transformations are crucial for detoxification and preparation for subsequent conjugation reactions. dntb.gov.uanih.gov The principal Phase I pathways include:
Ester Hydrolysis: This is a dominant metabolic pathway, cleaving the methyl ester group to form the corresponding carboxylic acid metabolite (5-Fluoro-ADB carboxylic acid). dntb.gov.uanih.gov This metabolite is frequently suggested as a suitable marker for confirming consumption. nih.gov
Oxidative Defluorination and Oxidation: The fluoropentyl side chain undergoes oxidative defluorination, which can be followed by further oxidation to form a pentanoic acid derivative (carboxypentyl ADB carboxylic acid). dntb.gov.uanih.gov
Hydroxylation: Hydroxyl groups are added to various positions on the molecule. This commonly occurs on the pentyl side chain (producing hydroxypentyl metabolites) or on the indazole core. dntb.gov.uanih.gov
N-Dealkylation: The removal of the fluoropentyl group from the indazole nitrogen is another observed metabolic step. nih.gov
Dehydrogenation: The formation of a double bond, typically following a hydroxylation step, can also occur. nih.gov
Phase II Metabolism: Following Phase I modifications, the metabolites of 5-Fluoro-ADB can undergo Phase II conjugation to increase their water solubility and facilitate excretion. nih.gov
Glucuronidation: This is a key Phase II reaction where glucuronic acid is attached to hydroxylated metabolites. nih.gov For example, metabolites that have undergone hydroxylation can then be conjugated with glucuronic acid. nih.gov
Analytical Research Methodologies for 5 Fluoro Adb, R
Development and Validation of Chromatographic Techniques for Research Analysis
Chromatographic methods coupled with mass spectrometry are the cornerstone of synthetic cannabinoid analysis, providing the required selectivity and sensitivity for their detection in various matrices. scitechnol.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the identification of different substances within a sample. wikipedia.org It is considered a "gold standard" in forensic substance identification due to its ability to provide a specific test that positively identifies a particular substance. wikipedia.org In the context of synthetic cannabinoid analysis, GC-MS has been utilized for the identification and quantification of these compounds in seized materials and biological specimens. drugfoundation.org.nzacs.orgresearchgate.net
One of the challenges with GC-MS is the high temperatures used in the injection port, which can lead to the thermal degradation of some molecules. wikipedia.org However, for many synthetic cannabinoids, GC-MS provides reliable and sensitive detection. acs.org For instance, a study on the analysis of herbal blends containing 5-fluoro-ADB utilized GC-MS to obtain a mass spectrum that was then compared to a reference standard, confirming the compound's identity. drugfoundation.org.nz The mass spectrum of 5-fluoro-ADB obtained via GC-MS provides a unique fragmentation pattern that serves as a chemical fingerprint for its identification. drugfoundation.org.nz
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the analysis of synthetic cannabinoids in biological matrices due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. scitechnol.comresearchgate.netnih.gov This technique has been extensively validated for the identification and quantification of 5-Fluoro-ADB and its metabolites in blood, urine, and tissue samples. drugfoundation.org.nzresearchgate.netnih.govresearchgate.net
Validated LC-MS/MS methods for 5-Fluoro-ADB have demonstrated linearity over specific concentration ranges, for example, from 0.01 to 10 ng/mL for the parent compound in blood. researchgate.netnih.gov These methods are designed to meet stringent precision and accuracy requirements. researchgate.netnih.gov A common approach involves solid-phase extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to extract the analyte from the biological matrix, followed by analysis using an LC-MS/MS system. scitechnol.comdrugfoundation.org.nz Chromatographic separation is typically achieved on a C18 or similar reversed-phase column with a gradient elution program.
The following table summarizes a typical set of parameters for an LC-MS/MS method used for the analysis of 5-Fluoro-ADB:
| Parameter | Value |
| Chromatography System | Agilent 1200 LC-SL |
| Mass Spectrometer | 6460 Triple Quad MS |
| Column | ZORBAX Eclipse Plus C18 (100 × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium (B1175870) formate/0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Ionization Mode | ESI-positive |
| MRM Transition | m/z 378 → 233 |
| Data derived from a validated method for 5-Fluoro-ADB analysis. |
High-Resolution Mass Spectrometry for Identification and Quantification
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) and Orbitrap-based systems, offers significant advantages for the analysis of novel psychoactive substances (NPS), including 5-Fluoro-ADB. researchgate.netnih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound and its metabolites, facilitating their identification even in the absence of a reference standard. mdpi.com
This capability is particularly valuable in the ever-changing landscape of synthetic cannabinoids. nih.govnih.gov HRMS screening allows for non-targeted detection and retrospective data analysis, meaning that data acquired today can be re-examined in the future for newly identified compounds. mdpi.com In the context of 5-Fluoro-ADB research, HRMS has been instrumental in identifying its metabolites in various biological matrices. mdpi.com
Spectroscopic Identification in Research and Reference Standards
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry, are indispensable for the structural elucidation and confirmation of synthetic cannabinoids like 5-Fluoro-ADB. researchgate.netrsc.org Reference standards of (R)-5-fluoro ADB are available for forensic and research applications. caymanchem.combertin-bioreagent.comcaymanchem.com
Mass spectrometry, as detailed in the chromatography sections, provides crucial information about the molecular weight and fragmentation pattern of the compound. drugfoundation.org.nz The product ion mass spectra obtained from LC-MS/MS analysis, for example, show a characteristic base peak that can be used for quantitative analysis. drugfoundation.org.nz
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹⁹F NMR, is a powerful tool for the unambiguous identification and quantification of fluorinated synthetic cannabinoids. researchgate.netrsc.org Quantitative NMR (qNMR) offers a robust and reliable analytical method that can be an alternative to conventional chromatographic techniques. researchgate.net For 5F-ADB, specific proton (¹H) and fluorine (¹⁹F) signals in the NMR spectrum can be used for its quantification against an internal standard. researchgate.netrsc.org
Isotopic Labeling for Pharmacokinetic and Metabolic Research
Isotopically labeled internal standards are crucial for accurate quantification in mass spectrometry-based methods. For 5-Fluoro-ADB, deuterated analogs such as (S)-5-fluoro ADB-d₄ are used as internal standards in GC-MS or LC-MS analysis. caymanchem.com The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio allows for the correction of matrix effects and variations in extraction recovery and instrument response, leading to more accurate and precise quantification. researchgate.net
Beyond their use as internal standards, isotopically labeled compounds are invaluable in pharmacokinetic and metabolic studies. By administering a labeled version of the drug, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) pathways in biological systems. This allows for the confident identification of metabolites, as they will retain the isotopic label.
Challenges in Analytical Detection and Characterization in Complex Research Matrices
The analysis of 5-Fluoro-ADB and other synthetic cannabinoids in complex matrices such as blood, urine, and tissues presents several challenges. nih.gov These include:
Low Concentrations: Due to their high potency, synthetic cannabinoids are often present in biological samples at very low concentrations (ng/mL or even pg/mL range), requiring highly sensitive analytical methods. drugfoundation.org.nzresearchgate.netnih.gov
Matrix Effects: Biological matrices are complex mixtures of endogenous substances that can interfere with the analysis. Ion suppression or enhancement in LC-MS/MS is a common issue that can affect the accuracy of quantification. researchgate.netnih.gov While methods are developed to minimize these effects, they remain a significant consideration. drugfoundation.org.nzresearchgate.netnih.gov
Metabolism: Synthetic cannabinoids are often extensively metabolized, and the parent compound may only be present in very low concentrations or not at all in urine samples. scitechnol.com Therefore, identifying and targeting the major metabolites is often necessary to confirm exposure. researchgate.netnih.gov The 5-fluoro ADB ester hydrolysis metabolite, for example, has been found at greater concentrations than the parent compound in some postmortem cases, making it a potentially useful marker. researchgate.netnih.gov
Isomeric and Isobaric Interferences: The existence of isomers (compounds with the same chemical formula but different structures) and isobars (compounds with the same nominal mass) can complicate identification, necessitating high-resolution mass spectrometry or chromatographic separation.
Rapid Emergence of New Analogs: The continuous introduction of new synthetic cannabinoid analogs requires constant updating of analytical methods and reference standard libraries. nih.govacs.org
Overcoming these challenges requires the use of robust sample preparation techniques, such as solid-phase extraction or QuEChERS, coupled with highly sensitive and selective analytical instrumentation like LC-MS/MS and HRMS. scitechnol.comdrugfoundation.org.nzresearchgate.net The standard addition method can also be employed to overcome matrix effects in complex samples. drugfoundation.org.nzresearchgate.net
Preclinical Research Models for Investigating 5 Fluoro Adb, R
In Vitro Cellular Models for Cannabinoid Receptor Studies
In vitro cellular models are fundamental in elucidating the cellular and molecular mechanisms of 5-Fluoro-ADB, (R)-. Human Cerebral Microvascular Endothelial Cells (hBMECs) have been utilized to investigate the compound's effects on processes such as angiogenesis. nih.govresearchgate.net
Research using hBMECs has shown that (R)-5-Fluoro-ADB can influence cell viability and angiogenic activities. nih.gov Studies have demonstrated a notable increase in the proliferation rate of hBMECs when treated with (R)-5-Fluoro-ADB. nih.govresearchgate.net The angiogenic capacity of these cells was also enhanced at concentrations ranging from 0.001 μM to 1 μM. nih.govresearchgate.net This was accompanied by an increase in the mRNA and protein levels of key angiogenic factors, including Angiopoietin-1 (ANG-1), Angiopoietin-2 (ANG-2), and Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net
Interactive Table: Effect of (R)-5-Fluoro-ADB on hBMEC Viability
| Concentration | Effect on Cell Viability | P-value |
|---|---|---|
| 0.01 μM | Significant increase | p = 0.0027 |
| 0.1 μM | Significant increase | p < 0.0001 |
| 1 μM | Significant increase | p < 0.0001 |
Data derived from studies on Human Cerebral Microvascular Endothelial Cells (hBMECs). nih.gov
Ex Vivo Tissue Preparations for Receptor Binding and Functional Assays
Ex vivo preparations, particularly from animal tissues, are crucial for detailed receptor binding and functional analysis. Mouse brain membranes are commonly used to determine the binding affinity and functional potency of SCRAs at cannabinoid receptors. nih.gov
Functional assays, such as the [³⁵S]GTPγS binding assay, are employed to measure the activation of G-proteins following receptor binding, which is an indicator of agonist activity. nih.gov For the related compound 5F-MDMB-PICA, studies using mouse brain membranes have shown high affinity for the CB1 receptor and potent agonist activity. nih.gov These assays help in quantifying the potency (EC₅₀ value) and efficacy of the compound. ugent.be For instance, the L-tert-leucinate derivative 5F-MDMB-PINACA (a compound closely related to 5-Fluoro-ADB) demonstrated high potency at the CB1 receptor with an EC₅₀ value of 0.84 nM. ugent.be
Animal Models in Pharmacological and Mechanistic Research
Animal models provide a platform to study the integrated physiological and behavioral effects of 5-Fluoro-ADB, (R)-. Two prominent models in cannabinoid research are zebrafish (Danio rerio) and rodents. mdpi.comfrontiersin.orgregulations.gov
The zebrafish model has gained attention due to its genetic similarity to humans and the ease of conducting screening tests for biological activity. mdpi.com It has been successfully used to screen for the anti-seizure potential of various synthetic cannabinoids. mdpi.comnih.gov This model allows for the investigation of pharmacological effects and can also be used in metabolism studies to identify potential metabolites. mdpi.com
Rodent models, such as Sprague Dawley rats, are utilized in drug discrimination studies. regulations.gov These studies are designed to assess whether a novel compound produces subjective effects similar to a known substance, such as Δ⁹-THC. Research has shown that 5F-ADB produces THC-like discriminative stimulus effects in rats, indicating that it acts as a CB1 receptor agonist. regulations.gov In C57BL/6J mice, related 5F-pentylindole SCRAs have been shown to produce dose-dependent hypothermia, catalepsy, and analgesia, effects that are reversible by a CB1 antagonist, confirming the involvement of the CB1 receptor. nih.gov
Comparative Pharmacological Profiling with Established Synthetic Cannabinoids
To understand the unique properties of 5-Fluoro-ADB, (R)-, its pharmacological profile is often compared with established synthetic cannabinoids and Δ⁹-THC. researchgate.net 5-Fluoro-ADB is recognized as a highly potent full agonist of both the CB1 and CB2 receptors. nih.gov
Reports indicate that 5-Fluoro-ADB is significantly more potent than Δ⁹-THC, with some studies suggesting a potency that is approximately 300 times greater. scitechnol.com When compared to other synthetic cannabinoids, its pharmacological characteristics can differ. For example, while both (R)-5-Fluoro-ADB and MAB-CHMINACA are full CB1/CB2 agonists, the latter's structure may lead to greater metabolic stability. In contrast, compounds like XLR-11 show partial agonism or selectivity for the CB1 receptor. The affinity of a compound for the CB1 receptor (Ki) and its functional potency (EC₅₀) are key parameters in these comparisons. For instance, the related compound 5F-MDMB-PICA exhibits a high CB1 affinity with a Ki of 1.24 nM and an EC₅₀ of 1.46 nM in functional assays. nih.gov
Interactive Table: Comparative Potency of Various Cannabinoids
| Compound | Receptor Target | Potency/Efficacy Comparison | Reference |
|---|---|---|---|
| 5-Fluoro-ADB, (R)- | CB1 / CB2 | ~300 times more potent than Δ⁹-THC. scitechnol.com Full agonist. | scitechnol.com |
| Δ⁹-THC | CB1 / CB2 | Baseline for potency comparison. | |
| MAB-CHMINACA | CB1 / CB2 | Full agonist; may have enhanced metabolic stability compared to 5-Fluoro-ADB. | |
| XLR-11 | CB1 selective | Partial agonist. | |
| 5F-MDMB-PICA | CB1 | High affinity (Ki = 1.24 nM) and potency (EC₅₀ = 1.46 nM). nih.gov | nih.gov |
| JWH-018 | CB1 / CB2 | Potent agonist, often used as a reference in functional assays. ugent.be | ugent.be |
Computational and Theoretical Studies of 5 Fluoro Adb, R
Molecular Docking Simulations with Cannabinoid Receptors
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (R)-5-Fluoro-ADB, these simulations are crucial for understanding its interaction with cannabinoid receptors.
Studies have shown that (R)-5-Fluoro-ADB binds to both CB1 and CB2 receptors. nih.gov Docking studies reveal that the affinity and efficacy of synthetic cannabinoids are highly dependent on their structural features and how they fit into the binding pocket of the receptors. For instance, ensemble docking at the CB1 receptor has provided a clear steric basis for observed structure-activity relationship (SAR) trends among a series of synthetic cannabinoid receptor agonists (SCRAs), including 5F-ADB-PINACA. nih.gov
The binding affinity of various synthetic cannabinoids, including 5F-ADB-PINACA, has been determined through in vitro radioligand competition experiments. nih.gov These experimental findings can be correlated with docking scores to validate and refine the computational models. For example, the binding affinity of PX1 at the CB1 and CB2 receptors is reported as 485 ± 117 nM and 164 ± 17 nM, respectively, while for PX2, the affinities are 127 ± 43 nM and 17.4 ± 1.4 nM, respectively. wvu.edu Such data is invaluable for calibrating docking simulations.
Molecular Dynamics Simulations to Elucidate Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into the conformational changes and stability of ligand-receptor complexes.
MD simulations of the CB1 receptor bound to synthetic cannabinoids have revealed the existence of a transient, cryptic pocket that extends from the orthosteric binding pocket. nih.gov The opening of this pocket is a rare event and requires conformational changes in key "toggle switch" residues. nih.gov These simulations help to explain how subtle structural modifications in a ligand can dramatically alter its efficacy. For example, the addition of a single methyl group can lead to a significant increase in a compound's potency and efficacy by influencing its interactions within the binding pocket and allosteric communication within the receptor. biorxiv.orgacs.org
Comparative molecular modeling and simulations of CB1R in complex with different SCRAs, such as 5F-MDMB-PICA and 5F-MMB-PICA, have shown that small structural differences can lead to distinct patterns of interaction with key residues and alter the allosteric communication network from the ligand-binding pocket to the G-protein interface. acs.org These findings highlight the importance of specific residues, like H178, in ligand interactions and how these interactions propagate to affect receptor function. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov
In the field of synthetic cannabinoids, QSAR models are developed to predict the biological activity of new compounds based on their molecular descriptors. nih.govresearchgate.net These descriptors are numerical representations of the molecular structure and can be 2D or 3D. nih.gov By establishing a correlation between these descriptors and the observed activity (e.g., receptor binding affinity or functional efficacy), QSAR models can guide the design of new molecules with desired properties.
The development of reliable QSAR models requires a dataset of compounds with known activities. nih.gov Various machine learning algorithms, such as multiple linear regression, k-nearest neighbors, and decision trees, can be employed to build the QSAR models. nih.gov These models are then validated to ensure their predictive power. While specific QSAR studies focusing solely on the (R)-isomer of 5-fluoro-ADB are not extensively detailed in the provided results, the principles of QSAR are widely applied to the broader class of synthetic cannabinoids to understand how structural modifications influence their activity at CB1 and CB2 receptors. acs.org
Prediction of Metabolic Pathways and Metabolite Structures using Computational Tools
Computational tools play a significant role in predicting the metabolic fate of drugs and other xenobiotics. wvu.edunih.gov For synthetic cannabinoids like 5-Fluoro-ADB, understanding its metabolism is crucial for identifying biomarkers of consumption in forensic and clinical settings. researchgate.net
In silico metabolite prediction software, such as MetaSite, can simulate the interaction of a substrate with drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes, to predict the most likely sites of metabolism. nih.gov These programs can predict various biotransformations, including hydrolysis, oxidation, and reduction. wvu.edu
For 5F-ADB, studies have shown that it undergoes extensive hepatic metabolism, with the primary pathways being ester hydrolysis, defluorination, and monohydroxylation. researchgate.net The major metabolite is often the carboxylic acid formed via ester hydrolysis. Computational tools can help predict these and other potential metabolites, which can then be confirmed through in vitro experiments using human liver microsomes (pHLM) or hepatocytes, and in vivo studies. nih.govresearchgate.net The use of in silico tools is particularly advantageous when reference standards for metabolites are not available. colab.ws
The following table summarizes the key computational approaches and their applications in the study of (R)-5-Fluoro-ADB:
| Computational Method | Application for (R)-5-Fluoro-ADB | Key Findings/Insights |
| Molecular Docking | Predicting binding orientation and affinity at CB1 and CB2 receptors. | Provides a structural basis for understanding structure-activity relationships. nih.gov |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex. | Reveals transient binding pockets and allosteric communication pathways. nih.govacs.org |
| QSAR Modeling | Relating chemical structure to biological activity. | Can predict the potency of new synthetic cannabinoids based on their structure. nih.govacs.org |
| Metabolite Prediction | Identifying potential metabolic pathways and metabolite structures. | Aids in the identification of biomarkers for consumption. nih.govresearchgate.net |
Forensic and Toxicological Research Applications of 5 Fluoro Adb, R
Research into Analytical Reference Standards and Their Utility
The availability of well-characterized analytical reference standards is fundamental to the accurate identification and quantification of new psychoactive substances in forensic laboratories. (R)-5-fluoro-ADB is available as an analytical reference standard, categorized as a synthetic cannabinoid. caymanchem.combertin-bioreagent.comnovachem.com.auchemicalbook.comlabchem.com.my These standards are crucial for developing and validating analytical methods, ensuring that laboratory results are reliable and legally defensible.
(R)-5-fluoro-ADB is the (R)-enantiomer of (S)-5-fluoro-ADB. caymanchem.combertin-bioreagent.comchemicalbook.com The stereochemistry of these molecules can be significant, as different enantiomers may exhibit varying potencies and metabolic profiles. Therefore, having access to specific enantiomeric standards like (R)-5-fluoro-ADB is vital for detailed toxicological and pharmacological research. Certified Reference Materials (CRMs) for the (S)-enantiomer are also available, which have been manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.com This level of quality control ensures the accuracy and traceability of analytical measurements.
The utility of these reference standards extends to various research applications, including in vitro metabolism studies using human liver microsomes and high-resolution mass spectrometry to understand the biotransformation of the compound. caymanchem.com Furthermore, these standards are essential for proficiency testing schemes, which allow laboratories to assess their performance in detecting and quantifying these substances. novachem.com.au
| Compound Name | CAS Number | Molecular Formula | Use |
| (R)-5-fluoro-ADB | 1838134-16-9 | C₂₀H₂₈FN₃O₃ | Analytical Reference Standard caymanchem.combertin-bioreagent.comnovachem.com.auchemicalbook.comlabchem.com.my |
| (S)-5-fluoro-ADB | 1971007-89-2 | C₂₀H₂₈FN₃O₃ | Analytical Reference Standard caymanchem.comcaymanchem.com |
Methodologies for Identification in Forensic Samples (e.g., biological matrices, seized materials)
The detection of (R)-5-fluoro-ADB in forensic samples, which include biological matrices like blood, urine, and tissues, as well as seized materials, requires sophisticated analytical techniques. The low concentrations often present in biological samples and the complexity of the matrices necessitate highly sensitive and selective methods. researchgate.netscitechnol.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the identification and quantification of 5F-ADB and its metabolites in blood and urine. scitechnol.comresearchgate.netnih.gov This method offers the necessary sensitivity and selectivity to detect the parent compound and its metabolic products, even at very low levels. researchgate.net For instance, a validated LC-MS/MS method demonstrated a linear range of 0.01–10 ng/mL for 5-fluoro-ADB in human blood. researchgate.net
Sample preparation is a critical step to minimize matrix effects and ensure accurate quantification. Common techniques include protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netscitechnol.com In a study analyzing postmortem tissues, a modified QuEChERS method followed by LC-MS/MS was employed, utilizing the standard addition method to overcome matrix effects. drugfoundation.org.nz
In seized materials, such as herbal mixtures, analytical techniques like gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) are often used for initial identification. unodc.orgnih.gov However, for definitive confirmation and to distinguish between isomers, advanced techniques are essential.
| Analytical Technique | Sample Type | Key Findings |
| LC-MS/MS | Blood, Urine | Enables detection of parent drug and metabolites; crucial for human performance and postmortem cases. scitechnol.comresearchgate.netresearchgate.net |
| Modified QuEChERS with LC-MS/MS | Stomach Contents, Solid Tissues | Effective for overcoming matrix effects in complex postmortem specimens. researchgate.netdrugfoundation.org.nz |
| GC-MS | Seized Materials | Used for screening and identification in herbal products. unodc.org |
Characterization of Novel Analogs and Isomers in Forensic Contexts
The chemical landscape of synthetic cannabinoids is characterized by the continuous emergence of new analogs and isomers, designed to circumvent legal controls. The characterization of these novel compounds is a significant challenge for forensic laboratories. (R)-5-fluoro-ADB itself is an isomer of (S)-5-fluoro-ADB. caymanchem.comchemicalbook.com
Positional isomers, where the fluoropentyl chain is attached to a different position on the indazole core, are also a possibility. ecddrepository.org For example, 4F-MDMB-PINACA has been identified, which is a positional isomer of 5F-ADB. wikipedia.org The differentiation of these isomers is critical as they may have different pharmacological and toxicological properties.
Advanced analytical techniques are required for the structural elucidation of these new analogs and isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure, including the position of substituents on the aromatic core. mdpi.com High-resolution mass spectrometry (HRMS) is also invaluable for determining the elemental composition and fragmentation patterns, which can help in identifying unknown compounds. caymanchem.commdpi.com The combination of chromatographic separation with these detection methods allows for the differentiation of closely related isomers. mdpi.com
Surveillance and Monitoring Methodologies for Emerging Synthetic Cannabinoids
Effective surveillance and monitoring systems are essential to track the emergence and spread of new synthetic cannabinoids like (R)-5-fluoro-ADB. These systems rely on data from forensic laboratories, hospitals, and law enforcement agencies to identify trends in drug use and associated harms. ontosight.ai The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) is an example of an organization that monitors new psychoactive substances. nih.gov
Wastewater-based epidemiology (WBE) has emerged as a promising tool for monitoring community-level drug consumption. uq.edu.au By analyzing wastewater for drug metabolites, researchers can estimate the use of various substances within a specific population. While this technique has been applied to older generations of synthetic cannabinoids, its application to newer compounds like 5F-ADB is an area of ongoing research. uq.edu.au Challenges in WBE for synthetic cannabinoids include their hydrophobic nature, which can lead to losses during sample processing. uq.edu.au
The development of broad-based screening methods is also crucial for surveillance. Immunoassays can be used for rapid screening of urine samples, although they may lack the specificity to distinguish between different synthetic cannabinoids. nih.gov Therefore, confirmatory analysis using mass spectrometry-based methods is always necessary. The continuous adaptation of analytical methods is required to keep pace with the ever-changing landscape of synthetic drugs. scitechnol.com
Future Directions and Research Gaps in 5 Fluoro Adb, R Studies
Elucidation of Comprehensive Metabolic Fate
A primary challenge in understanding the impact of 5-Fluoro-ADB, (R)- is its extensive and complex metabolism. The parent compound is often found at very low concentrations or is entirely absent in biological samples, making the detection of its metabolites essential for confirming exposure. scitechnol.comnih.govmdpi.com
Current research has identified several key metabolic pathways through in vitro studies using human liver microsomes (HLMs) and hepatocytes, as well as analysis of authentic urine samples. nih.govresearchgate.net Major biotransformations include:
Ester Hydrolysis: The methyl ester group is hydrolyzed to form a carboxylic acid metabolite (5F-ADB carboxylic acid). This is a common and significant pathway. scitechnol.comresearchgate.net
Oxidative Defluorination: The fluorine atom on the pentyl chain is replaced by a hydroxyl group, which is then often further oxidized to a carboxylic acid (pentanoic acid metabolite). nih.govresearchgate.netresearchgate.netnih.gov This pathway is characteristic of 5-fluorinated synthetic cannabinoids. nih.gov
Hydroxylation: Hydroxyl groups can be added to various positions on the molecule, such as the N-pentyl chain. researchgate.netnih.gov
Glucuronidation: The hydroxylated metabolites can undergo phase II metabolism, where they are conjugated with glucuronic acid to facilitate excretion. researchgate.net
In one in vitro study, 20 different metabolites of 5F-ADB were identified, arising from various combinations of these reactions. researchgate.net Another study comparing 5F-ADB-PINACA with its non-fluorinated analog confirmed that oxidative defluorination followed by carboxylation is a major metabolic route for the fluorinated compound. nih.govresearchgate.net
Despite this progress, a comprehensive map of the metabolic fate of 5-Fluoro-ADB, (R)- is far from complete. A significant research gap is the lack of controlled human studies, which are ethically challenging to conduct. Therefore, future work should focus on advanced in vitro and in vivo models, such as pig models, which may better predict human metabolic patterns. uni-saarland.de There is a need to identify unique and stable metabolites that can serve as long-term biomarkers of use. For instance, the 5F-ADB 3,3-dimethylbutanoic acid metabolite has been suggested as a potentially more stable marker in blood than the parent compound. mdpi.com
| Metabolic Pathway | Resulting Metabolite Type | Significance | References |
| Ester Hydrolysis | Carboxylic Acid Metabolite | Major pathway, creates key biomarker. | scitechnol.comresearchgate.net |
| Oxidative Defluorination | 5-Hydroxypentyl and Pentanoic Acid Metabolites | Characteristic of 5-fluorinated SCs. | nih.govresearchgate.netresearchgate.netnih.gov |
| N-Pentyl Chain Hydroxylation | Monohydroxypentyl Metabolites | Common Phase I reaction. | researchgate.netnih.gov |
| Glucuronidation | Glucuronide Conjugates | Phase II reaction aiding excretion. | researchgate.net |
| N-Dealkylation | Dealkylated Metabolites | Minor pathway observed in vitro. | researchgate.net |
Advanced Pharmacological Deconvolution and Receptor Interactome Mapping
5-Fluoro-ADB, (R)- is recognized as a potent agonist at cannabinoid receptors. nih.govontosight.ainih.gov Specifically, it acts as a full agonist of the CB1 receptor, with a potency reported to be significantly higher than that of Δ9-THC. scitechnol.com Its interaction with both CB1 and CB2 receptors influences various cellular processes. nih.gov
Research has shown that the (R)-5-Fluoro-ADB enantiomer is a potent agonist for both CB1 and CB2 receptors. nih.gov This potent activity is linked to its observed effects, such as the promotion of angiogenesis in human cerebral microvascular endothelial cells (HBMECs). nih.govresearchgate.net Studies have demonstrated that treatment with (R)-5-Fluoro-ADB increases the expression of key angiogenic factors, including VEGF, ANG-1, and ANG-2. nih.govresearchgate.netnih.gov
However, a simple affinity (Ki) value is insufficient to describe the compound's full pharmacological profile. Future research must delve deeper into its "receptor interactome"—the full spectrum of its interactions with cannabinoid receptors and potentially other off-target receptors. This requires advanced pharmacological deconvolution, moving beyond simple binding assays to functional assays that measure downstream signaling pathways (e.g., G-protein engagement, β-arrestin recruitment).
A critical research gap is the lack of understanding of biased agonism for 5-Fluoro-ADB, (R)-. Biased agonism occurs when a ligand preferentially activates one signaling pathway over another at the same receptor, which can lead to distinct physiological effects. Research on other synthetic cannabinoids has shown that subtle structural modifications, such as the addition of a single methyl group, can dramatically alter efficacy and potency at the CB1 receptor. acs.org It is plausible that 5-Fluoro-ADB, (R)- also exhibits such biased signaling, and elucidating this could help explain its specific toxicological profile. Mapping its interaction and subsequent signaling cascade at CB1 and CB2 receptors is essential for understanding its full range of effects. nih.gov
| Receptor | Interaction Type | Observed Effect | References |
| CB1 | Potent Full Agonist | Psychoactive effects, potential neurotoxicity. | scitechnol.comontosight.ai |
| CB2 | Potent Agonist | Immunomodulatory effects, pro-angiogenic signaling. | scitechnol.comnih.gov |
Development of Novel Analytical Standards and Methodologies
The detection of 5-Fluoro-ADB, (R)- and its metabolites in biological matrices is fundamental for forensic and clinical toxicology. Current gold-standard methodologies rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netresearchgate.net Validated methods exist for quantifying the parent compound and its primary ester hydrolysis metabolite in various samples, including whole blood. nih.govresearchgate.netresearchgate.net
These methods have achieved low limits of detection (LOD) and quantification (LOQ), often in the picogram per milliliter (pg/mL) range, demonstrating high sensitivity. researchgate.netoup.com Sample preparation techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method have been successfully applied to extract the compound from complex matrices like stomach contents and blood. oup.comdrugfoundation.org.nz
| Analytical Method | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Whole Blood | 6 pg/mL | 40 pg/mL | researchgate.netoup.com |
| LC-MS/MS | Postmortem Blood | 0.01 ng/mL (parent) | - | nih.govresearchgate.net |
| LC-MS/MS | Postmortem Blood | - | 10 ng/mL (metabolite) | nih.govresearchgate.net |
Despite these advancements, there are still significant research gaps and needs. A major challenge is the continuous emergence of new synthetic cannabinoids, requiring forensic laboratories to constantly update their testing scopes. scitechnol.com Future efforts should focus on:
Q & A
Basic Research Questions
Q. What analytical techniques are validated for detecting and quantifying (R)-5-Fluoro-ADB in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with optimized protocols for urine, blood, and postmortem tissues. Key steps include:
- Sample preparation : Protein precipitation or solid-phase extraction (SPE) to minimize matrix effects .
- Internal standards : Use deuterated analogs (e.g., 5-fluoro-AMB) to improve quantification accuracy .
- Validation parameters : Report limits of detection (LOD: ~0.1 ng/mL) and quantification (LOQ: ~0.5 ng/mL) in validated studies .
Q. How is the stereochemical configuration of (R)-5-Fluoro-ADB confirmed in synthesized samples?
- Methodology :
- Chiral chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers .
- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts and coupling constants with reference standards to confirm the (R)-configuration .
- Optical rotation : Measure specific rotation ([α]D) and match with published data for enantiomeric purity .
Advanced Research Questions
Q. What experimental designs are recommended to assess the proliferative and angiogenic effects of (R)-5-Fluoro-ADB in vitro?
- Protocol :
- Cell models : Human cerebral microvascular endothelial cells (hBMECs) for blood-brain barrier relevance .
- Dose-response : Treat cells with 0.1–10 µM (R)-5-Fluoro-ADB for 24–72 hours to evaluate cytotoxicity (via MTT assay) and angiogenesis (via tube formation assay) .
- Molecular endpoints : Quantify mRNA/protein levels of VEGF and Angiopoietins using qPCR and ELISA .
Q. How do toxicokinetic properties of (R)-5-Fluoro-ADB explain its association with fatalities?
- Data analysis :
- Postmortem distribution : Highest concentrations are found in adipose tissue (mean: 12.3 ng/g) due to lipophilicity, followed by liver (8.7 ng/g) .
- Metabolism : Major metabolites include hydroxylated and carboxylated derivatives, detected via LC-Q-TOFMS .
- Mechanism : Full agonism at CB1 receptors (EC50: 0.5 nM) induces severe CNS depression and cardiotoxicity .
Q. How should researchers address contradictions in potency data for (R)-5-Fluoro-ADB across studies?
- Resolution strategies :
- Assay standardization : Compare in vitro CB1 receptor binding assays (e.g., GTPγS vs. cAMP inhibition) to identify assay-specific biases .
- Species differences : Note that rodent models may underestimate human toxicity due to metabolic variations .
- Contextual factors : Account for postmortem redistribution in forensic studies vs. controlled in vitro conditions .
Methodological Considerations
- Quality control : Use IRB-approved protocols for human sample collection and storage at −20°C to prevent degradation .
- Data reporting : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to frame research questions and avoid redundancy .
- Replicability : Publish raw LC-MS/MS chromatograms and cell viability curves to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
